(S,R,S)-AHPC-Me-C7 ester is a specialized compound classified as an E3 ligase ligand-linker conjugate. It plays a significant role in the development of targeted protein degraders, particularly BCL-XL PROTAC (Proteolysis Targeting Chimeras) degraders. This compound is notable for its specific stereochemistry, which imparts unique reactivity and selectivity within chemical and biological systems .
(S,R,S)-AHPC-Me-C7 ester falls under the category of small molecules used in medicinal chemistry, specifically in the field of targeted protein degradation. Its function as a ligand-linker conjugate allows it to facilitate the selective degradation of specific proteins by linking them to E3 ligases.
The synthesis of (S,R,S)-AHPC-Me-C7 ester typically involves multi-step organic reactions that incorporate specific reagents to achieve the desired stereochemistry and functional groups. The process generally requires:
The synthesis may involve techniques such as:
The molecular structure of (S,R,S)-AHPC-Me-C7 ester is characterized by its stereochemical configuration, which is crucial for its biological activity. The specific arrangement of atoms influences how the compound interacts with target proteins.
The compound has a CAS number 2639528-48-4, which is used for identification in chemical databases. Its molecular formula and weight are essential for understanding its reactivity and solubility properties.
(S,R,S)-AHPC-Me-C7 ester participates in several key reactions:
These reactions are often conducted under controlled conditions to ensure specificity and yield. The efficiency of these reactions can be affected by factors such as temperature, solvent choice, and reaction time.
The mechanism of action for (S,R,S)-AHPC-Me-C7 ester primarily involves its role as a ligand in PROTAC technology. It binds to E3 ligases, which then ubiquitinate target proteins for degradation by the proteasome.
This process is critical in therapeutic applications where selective degradation of proteins can lead to improved treatment outcomes for diseases such as cancer. The efficiency of this mechanism can be quantified through various assays measuring target protein levels post-treatment.
(S,R,S)-AHPC-Me-C7 ester exhibits specific physical properties that influence its handling and application:
Key chemical properties include:
Relevant data on these properties can be obtained from supplier specifications and empirical studies.
(S,R,S)-AHPC-Me-C7 ester has significant scientific uses, particularly in:
This compound exemplifies advancements in small molecule design aimed at improving therapeutic strategies through selective protein modulation.
(S,R,S)-AHPC-Me-C7 ester (ethyl 7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoate; CAS 2639528-48-4) is a specialized E3 ligase ligand-linker conjugate critical for constructing BCL-XL-targeting PROTAC degraders. Its synthesis demands precise stereochemical control to maintain biological efficacy, as the (S,R,S) configuration enables optimal von Hippel-Lindau (VHL) protein recruitment [1] [8].
The C7 linker (7-carboxyheptanoic acid) is conjugated via esterification to the (S,R,S)-AHPC core. Key methodologies include:
Table 2: Esterification Reaction Optimization
Method | Catalyst/Reagent System | Yield (%) | Reaction Time (h) | Epimerization Risk |
---|---|---|---|---|
Steglich | DCC/DMAP, CH₂Cl₂ | 85–92 | 12 | Low |
Mitsunobu | PPh₃/DIAD, THF | 75–78 | 8 | Moderate |
Activated Ester | NHS/DIC, CHCl₃ | 88–90 | 4 | Very Low |
Solid-phase synthesis enhances throughput for PROTAC intermediate production. The process involves:
Table 3: Solid-Phase Supports for Conjugate Synthesis
Resin Type | Functional Group | Loading Capacity (mmol/g) | Cleavage Efficiency (%) |
---|---|---|---|
Wang Resin | Hydroxymethyl | 0.7–1.0 | 90–94 |
Tentagel Rink Amide | Amine | 0.3–0.6 | 85–89 |
Polystyrene-Hydrazide | Hydrazide | 0.4–0.5 | 80–83 |
Purification employs reversed-phase HPLC (C18 column) with a water/acetonitrile gradient (5–95% acetonitrile over 30 minutes). Critical quality control measures:
Table 4: Analytical Parameters for Intermediate Validation
Analytical Method | Conditions/Parameters | Acceptance Criteria |
---|---|---|
UPLC-PDA | C18 column, H₂O/MeCN + 0.1% formic acid | Purity ≥98.0% (254 nm) |
Chiral HPLC | Chiralpak IG-3, ethanol/hexane (25:75) | De ≥99.0% |
HR-ESI-MS | Positive mode, m/z range 100–1000 | Δm/z < 3 ppm vs. calculated |
¹H-NMR | 500 MHz, DMSO-d₆ | Conformity to reference spectrum |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: